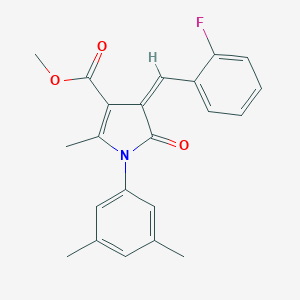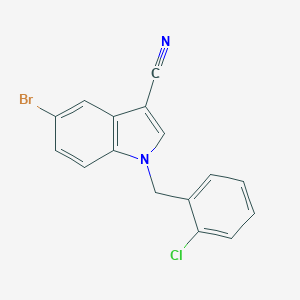![molecular formula C28H29IN4O5 B297494 N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide](/img/structure/B297494.png)
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIM-5 or N-[2-[[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methyleneamino]ethyl]benzamide. In
Wirkmechanismus
The mechanism of action of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves the inhibition of protein kinase B (PKB) signaling. PKB is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB signaling by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have anticancer properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
For research on N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease. Additional research is also needed to fully understand the mechanism of action and potential side effects of this compound. Finally, future research could explore the potential of this compound as a tool for studying PKB signaling in cancer cells.
Synthesemethoden
The synthesis of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves several steps. The first step is the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 4-(3-iodo-5-methoxyphenyl)butyric acid to obtain the corresponding ester. The ester is then treated with N-(2-phenylethyl)benzamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C28H29IN4O5 |
|---|---|
Molekulargewicht |
628.5 g/mol |
IUPAC-Name |
N//'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C28H29IN4O5/c1-18-8-7-9-19(2)25(18)32-24(34)17-38-26-22(29)14-21(15-23(26)37-3)16-31-33-28(36)27(35)30-13-12-20-10-5-4-6-11-20/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
InChI-Schlüssel |
QZFCWSYNFYMHSP-WCMJOSRZSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCCC3=CC=CC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


